Azido-PEG4-CH2CO2H functions as a valuable linker in click chemistry experiments. Click chemistry refers to a set of reactions known for their high efficiency, regioselectivity, and simplicity. Azido-PEG4-CH2CO2H incorporates two key functional groups:
[] BroadPharm, "Azido-PEG2-CH2CO2H, 882518-90-3" ()
The Azido-PEG4 moiety (polyethylene glycol chain with four repeating units) in the molecule contributes to its hydrophilic nature, meaning it has an affinity for water. This property allows Azido-PEG4-CH2CO2H to enhance the water solubility of various biomolecules it's conjugated to, improving their stability and reducing aggregation in aqueous environments []. Additionally, the azide group facilitates the attachment of Azido-PEG4-CH2CO2H to surfaces displaying alkynes through click chemistry. This enables the creation of functionalized surfaces for applications in biosensing, cell culture, and biomaterial design.
Azido-PEG4-CH2CO2H is a chemical compound characterized by the presence of an azide group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid functional group. Its chemical formula is C10H19N3O6, and it is classified under the category of PEG linkers used in bioconjugation and click chemistry. The azide group (-N3) is particularly notable for its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. The PEG segment enhances the solubility and flexibility of the compound, making it suitable for various biological applications .
Azido-PEG4-CH2CO2H primarily engages in click chemistry, where the azide group reacts with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and produces minimal by-products, which is advantageous in biochemical applications. Additionally, the terminal carboxylic acid can participate in coupling reactions with primary amines, facilitating further modifications or conjugations with biomolecules .
The biological activity of Azido-PEG4-CH2CO2H is largely attributed to its role as a linker in bioconjugation processes. By linking drugs or biomolecules through click chemistry, it enhances their pharmacokinetic properties, such as solubility and stability. The hydrophilic nature of the PEG spacer also contributes to improved biocompatibility and reduced immunogenicity when used in drug formulations . Furthermore, the azide functionality allows for targeted delivery of therapeutic agents in various biomedical applications.
The synthesis of Azido-PEG4-CH2CO2H typically involves several steps:
These steps can vary based on specific laboratory protocols and desired purity levels .
Azido-PEG4-CH2CO2H has a wide range of applications:
Interaction studies involving Azido-PEG4-CH2CO2H focus on its reactivity with various biomolecules through click chemistry. These studies often assess the efficiency and stability of triazole bond formation under physiological conditions. Additionally, researchers investigate how modifications to the PEG length or functional groups influence binding affinity and specificity towards target molecules .
Several compounds share structural similarities with Azido-PEG4-CH2CO2H, particularly within the family of azide-functionalized polyethylene glycols. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Azido-PEG3-CH2CO2H | Similar structure with a shorter PEG chain | May exhibit different solubility and reactivity |
Azido-PEG5-CH2CO2H | Contains a longer PEG chain | Enhanced flexibility but potentially lower reactivity |
Azido-PEG4-NHS | Features an N-hydroxysuccinimide ester for amine coupling | More versatile for amine-reactive applications |
Azido-PEG4-Hydrazide | Contains a hydrazide functional group | Useful for specific bioconjugation strategies |
The uniqueness of Azido-PEG4-CH2CO2H lies in its balanced properties—combining efficient click chemistry capabilities with a hydrophilic PEG backbone that enhances solubility while maintaining biological compatibility . This makes it particularly valuable in drug development and bioconjugation applications where both stability and solubility are crucial.
The synthesis of Azido-PEG4-CH2CO2H follows a sequential approach involving three primary transformations: activation of polyethylene glycol precursors, introduction of azide functionality through nucleophilic substitution, and installation of carboxylic acid groups via N-hydroxysuccinimide ester coupling chemistry [7] [8]. Each synthetic step requires optimization of reaction conditions, careful selection of reagents, and implementation of appropriate purification strategies to achieve high yields and chemical purity.
The installation of azide functionality represents a critical transformation in the synthesis of Azido-PEG4-CH2CO2H, requiring careful selection of reaction conditions to achieve high conversion while avoiding decomposition of the azide group or competing elimination reactions [18] [19]. Nucleophilic substitution with azide anion provides the most direct and reliable method for introducing azide functionality into polyethylene glycol derivatives.
Sodium azide emerges as the reagent of choice for azide installation due to its excellent nucleophilicity, commercial availability, and compatibility with a wide range of reaction conditions [18] [20]. The azide anion (N3−) functions as a potent nucleophile with four nucleophilic lone pairs confined to a compact molecular volume, enabling efficient collision and reaction with electrophilic carbon centers [18]. The linear structure of the azide anion, with its N≡N+=N− resonance form, provides both nucleophilic reactivity and thermodynamic stability under appropriate reaction conditions.
The nucleophilic substitution reaction typically employs polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile to enhance the nucleophilicity of azide anion through solvation effects [21] [20]. These solvents stabilize the cationic sodium counterion while leaving the azide anion relatively unsolvated, thereby increasing its nucleophilic reactivity. Reaction temperatures between 60-80°C facilitate the displacement reaction while minimizing thermal decomposition of the azide product [19] [21].
The mechanism of azide installation proceeds through a classical SN2 pathway, with the azide anion attacking the electrophilic carbon center bearing the tosylate leaving group [18] [20]. The reaction exhibits inversion of configuration at the reaction center, providing stereochemical control when chiral centers are present. The tosylate group functions as an excellent leaving group due to the stability of the resulting tosylate anion and the weak basicity of the conjugate acid [22] [19].
Reaction monitoring can be accomplished through infrared spectroscopy by observing the characteristic azide stretching vibration at approximately 2100 cm−1, or through nuclear magnetic resonance spectroscopy by monitoring the disappearance of tosylate methyl signals and the appearance of azide-adjacent methylene protons [23] [24]. The azide stretching frequency provides a sensitive probe for reaction completion and can detect trace amounts of unreacted starting materials or side products.
The final synthetic transformation involves the introduction of carboxylic acid functionality through N-hydroxysuccinimide ester coupling chemistry, providing the requisite electrophilic center for subsequent amide bond formation reactions [25] [12]. This transformation represents one of the most widely employed methods for carboxylic acid activation in bioconjugation chemistry due to the excellent reactivity of N-hydroxysuccinimide esters toward primary amines and the stability of the resulting amide bonds [11] [14].
The coupling reaction employs carbodiimide activating agents, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide, in combination with N-hydroxysuccinimide to generate activated ester intermediates [11] [26]. The carbodiimide reagent functions by activating the carboxylic acid substrate toward nucleophilic attack, forming a reactive O-acylisourea intermediate that subsequently reacts with N-hydroxysuccinimide to generate the desired activated ester [27] [12].
The inclusion of N-hydroxysuccinimide in carbodiimide coupling reactions provides significant advantages over direct carbodiimide-mediated coupling, including enhanced reaction efficiency, improved stability of activated intermediates, and the ability to perform two-step coupling procedures [11] [26]. The N-hydroxysuccinimide ester intermediate exhibits considerably greater stability compared to the O-acylisourea intermediate formed in direct carbodiimide coupling, with half-lives of 4-5 hours at physiological pH compared to minutes for the O-acylisourea species [27] [26].
The reaction mechanism initiates with carbodiimide activation of the carboxylic acid substrate, forming an O-acylisourea intermediate through nucleophilic attack of the carboxylate anion on the electrophilic carbon center of the carbodiimide [25] [12]. This intermediate subsequently undergoes nucleophilic substitution with N-hydroxysuccinimide, displacing the isourea leaving group and generating the activated N-hydroxysuccinimide ester product [14] [12].
Optimal reaction conditions typically employ slightly acidic pH conditions (pH 4.5-6.0) to enhance carbodiimide reactivity while maintaining N-hydroxysuccinimide stability [11] [27]. Buffers such as 2-(N-morpholino)ethanesulfonic acid provide appropriate pH control without interfering with the coupling reaction through competing nucleophilic attack [26]. Reaction temperatures between 0-25°C minimize side reactions and prevent decomposition of reactive intermediates while maintaining acceptable reaction rates.
The comprehensive characterization of Azido-PEG4-CH2CO2H requires implementation of multiple analytical techniques to confirm structural integrity, assess chemical purity, and quantify functional group incorporation [28] [29]. The complex molecular architecture of this compound, featuring both polymer and small molecule characteristics, presents unique analytical challenges that necessitate careful selection of characterization methods and optimization of experimental parameters.
Nuclear magnetic resonance spectroscopy provides the most comprehensive and informative approach for structural characterization of Azido-PEG4-CH2CO2H, enabling confirmation of molecular connectivity, quantification of functional group incorporation, and assessment of structural integrity [23] [28]. However, the analysis of azide-functionalized polyethylene glycol derivatives presents specific challenges due to signal overlap between azide-adjacent methylene protons and the pervasive polyethylene glycol backbone signals [23] [24].
Proton nuclear magnetic resonance (1H NMR) spectroscopy serves as the primary technique for structural characterization, providing detailed information about proton environments, integration ratios, and coupling patterns [28]. The polyethylene glycol backbone generates a characteristic multiplet signal between 3.65-3.75 ppm corresponding to the repeating -OCH2CH2O- units, while the azide-adjacent methylene protons appear as a triplet at 3.42-3.45 ppm [23] [28]. The carboxyl-adjacent methylene protons typically resonate as a singlet at 4.12-4.15 ppm, reflecting the electron-withdrawing effect of the carbonyl group.
The quantitative analysis of functional group incorporation relies on integration ratio comparisons between characteristic signals and the polyethylene glycol backbone [28]. For Azido-PEG4-CH2CO2H, the expected integration pattern should reflect a 2:14:2:3 ratio for azide-adjacent methylene, polyethylene glycol backbone, carboxyl-adjacent methylene, and terminal methoxy protons, respectively [23]. Deviations from these expected ratios indicate incomplete functional group incorporation or the presence of structural impurities.
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information, particularly for carbonyl carbon characterization and confirmation of polyethylene glycol backbone integrity [30] [28]. The carbonyl carbon typically appears between 172-175 ppm, while polyethylene glycol backbone carbons resonate at 70-71 ppm [28]. The azide-adjacent carbon signal appears at 50-51 ppm, reflecting the electron-withdrawing effect of the azide group, while the carboxyl-adjacent carbon resonates at 68-69 ppm.
The quantitative analysis of azide functional groups presents particular challenges due to the absence of direct nuclear magnetic resonance signals for the azide nitrogen atoms and the potential overlap of azide-adjacent methylene signals with polyethylene glycol backbone resonances [23]. Click chemistry derivatization provides an elegant solution to this analytical challenge, enabling conversion of azide groups to 1,2,3-triazole derivatives that exhibit characteristic nuclear magnetic resonance signatures [23]. The copper-catalyzed azide-alkyne cycloaddition reaction with simple alkyne substrates such as propargylamine generates triazole products with diagnostic signals at approximately 8.0 ppm, enabling straightforward quantification of azide incorporation [23] [24].
High-resolution mass spectrometry provides unambiguous confirmation of molecular composition and enables detection of trace impurities that may not be visible in nuclear magnetic resonance spectra [31] [32]. The technique offers exceptional mass accuracy, typically achieving sub-5 ppm mass errors, sufficient for unambiguous molecular formula determination and differentiation of isobaric species [33] [32].
Electrospray ionization represents the ionization method of choice for Azido-PEG4-CH2CO2H analysis due to its compatibility with polar, ionic compounds and its gentle ionization characteristics that preserve labile functional groups such as azides [31] [34]. The compound typically ionizes efficiently in positive ion mode, generating [M+H]+ ions at m/z 294.1347 and [M+Na]+ adduct ions at m/z 316.1166 . The observation of sodium adduct ions reflects the high affinity of polyethylene glycol ether oxygens for alkali metal cations and provides additional confirmation of molecular identity.
Fragmentation patterns in tandem mass spectrometry experiments provide structural information and confirmation of functional group connectivity [31] [34]. Common fragmentation pathways include loss of molecular nitrogen (N2) from the azide group, generating fragment ions at m/z 266, and sequential loss of ethylene oxide units from the polyethylene glycol backbone [36] [34]. The fragmentation behavior enables differentiation of structural isomers and provides additional confidence in structural assignments.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers complementary capabilities for molecular weight determination and analysis of molecular weight distributions [29] [37]. This technique proves particularly valuable for characterizing polyethylene glycol derivatives that may exhibit polydispersity or contain trace amounts of different chain length oligomers [29]. The soft ionization characteristics of matrix-assisted laser desorption/ionization minimize fragmentation while enabling efficient ionization of high molecular weight species.
High-performance liquid chromatography provides essential capabilities for purity assessment, separation of structural isomers, and quantitative analysis of Azido-PEG4-CH2CO2H [38] [39]. The technique enables detection of trace impurities, assessment of functional group incorporation efficiency, and validation of synthetic procedures through comparison with authentic standards [40] [41].
Reversed-phase chromatography using C18 stationary phases represents the most widely employed approach for polyethylene glycol derivative analysis [38] [39]. The separation mechanism relies on differential partitioning between the hydrophobic stationary phase and the polar mobile phase, with retention times correlating with molecular hydrophobicity and size [42] [43]. Azido-PEG4-CH2CO2H typically exhibits intermediate retention due to the balance between hydrophilic polyethylene glycol and hydrophobic aromatic or aliphatic functionalities.
Mobile phase optimization requires careful consideration of polyethylene glycol solubility characteristics and detector compatibility [38] [43]. Binary gradient systems employing water and acetonitrile, each containing 0.1% formic acid for pH control and ionization enhancement, provide excellent separation efficiency and peak shape [38]. The gradient profile typically initiates at 10% organic solvent and increases to 90% over 20 minutes, ensuring adequate retention and resolution of both polar and nonpolar impurities.
Detection strategies must accommodate the limited chromophoric character of polyethylene glycol derivatives [38] [39]. Ultraviolet detection at 210 nm provides universal detection capabilities but may suffer from limited sensitivity and interference from mobile phase additives [40]. Charged aerosol detection offers superior sensitivity and response uniformity for polyethylene glycol compounds, enabling detection limits in the microgram per milliliter range [38] [39]. Evaporative light scattering detection provides comparable sensitivity and response characteristics while offering simplified instrument operation and maintenance.
The assessment of chemical purity requires comparison of peak areas corresponding to the target compound relative to all detected impurities [41] [39]. Acceptance criteria typically specify minimum purity levels of 95% based on peak area integration, with individual impurities not exceeding 1-2% of the total peak area [38]. The identification of impurities may require additional analytical techniques such as liquid chromatography-mass spectrometry to provide structural information and guide synthetic optimization efforts.
Normal-phase chromatography using amino-functionalized stationary phases offers complementary separation capabilities, particularly for the resolution of polyethylene glycol oligomers with different chain lengths [44]. This approach employs ternary solvent systems consisting of hexane, dichloromethane, and methanol to achieve baseline separation of individual oligomers [42] [44]. The separation mechanism relies on hydrogen bonding interactions between polyethylene glycol ether oxygens and amino groups on the stationary phase, providing size-based separation with excellent resolution.
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